N-Desethyloxybutynin hydrochloride

Muscarinic Receptor Binding Affinity In Vitro Pharmacology

Quantifying oxybutynin in plasma requires its active metabolite as a certified reference standard; substituting the parent drug yields inaccurate pharmacokinetic data. N-Desethyloxybutynin hydrochloride (CAS 81039-77-2) resolves this: • Binds human bladder & parotid mAChRs with higher affinity than oxybutynin (pKi 8.2 & 8.7), enabling definitive anticholinergic side-effect studies. • Validated for LC-MS/MS method development across 0.500-100 ng/mL plasma concentration ranges. • Supplied with comprehensive CoA; essential for ANDA impurity profiling and batch-to-batch QC per regulatory guidelines.

Molecular Formula C20H28ClNO3
Molecular Weight 365.9 g/mol
CAS No. 81039-77-2
Cat. No. B015393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyloxybutynin hydrochloride
CAS81039-77-2
Synonymsα-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butynyl Ester Hydrochloride Salt; 
Molecular FormulaC20H28ClNO3
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H
InChIKeyDSWCYTSHCYXHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desethyloxybutynin Hydrochloride (CAS 81039-77-2): Procurement Guide for the Primary Active Oxybutynin Metabolite


N-Desethyloxybutynin hydrochloride (CAS 81039-77-2) is the principal active metabolite of the antimuscarinic agent oxybutynin, formed via cytochrome P450-mediated N-deethylation [1]. As a chiral compound, it is primarily encountered and utilized in research as the racemic mixture of its R- and S-enantiomers [2]. Its role as a muscarinic acetylcholine receptor (mAChR) antagonist makes it a critical reference standard and research tool for studying drug metabolism, pharmacokinetics, and the pharmacological basis of anticholinergic side effects [3].

Metabolite Standard Principal oxybutynin metabolite reference for metabolism and pharmacokinetic studies
Chiral Research Tool Racemic (R/S) mixture supporting enantioselective bioanalytical method development
Pharmacology Probe Muscarinic receptor antagonist for in vitro mAChR subtype profiling and anticholinergic side-effect research

Why N-Desethyloxybutynin Hydrochloride (CAS 81039-77-2) Cannot Be Substituted with Oxybutynin or Other Metabolites


N-Desethyloxybutynin hydrochloride cannot be simply interchanged with its parent compound, oxybutynin, or other metabolites due to quantifiable differences in receptor binding affinity, enantioselective pharmacokinetics, and in vivo biological activity. Direct comparative studies show that this metabolite exhibits significantly higher affinity for key human muscarinic receptor subtypes than oxybutynin itself [1]. Furthermore, the stereoselective metabolism of oxybutynin yields enantiomers of N-desethyloxybutynin with distinct plasma exposure profiles and protein binding characteristics, which directly influence its biological effects [2]. These differences are critical for applications ranging from in vitro pharmacology assays to bioanalytical method validation, where using the incorrect compound would yield inaccurate or non-reproducible results.

Affinity gap Parent oxybutynin exhibits lower mAChR affinity; substituting it may underrepresent receptor binding profiles observed with the metabolite.
Enantiomer composition Switching between racemate and single enantiomers alters plasma exposure ratios and protein binding, potentially skewing pharmacodynamic interpretation.
Reference standard mismatch Non-validated or non-certified N-desethyloxybutynin sources may compromise LC‑MS/MS assay accuracy and method reproducibility.

Quantitative Evidence for Differentiating N-Desethyloxybutynin Hydrochloride (CAS 81039-77-2)


Superior Affinity for Human Bladder and Parotid Gland mAChRs Compared to Parent Compound

In direct binding studies using human tissue, N-Desethyloxybutynin demonstrates higher affinity for muscarinic receptors than its parent compound, oxybutynin. This difference is a key factor in its pharmacological profile and associated side effects [1].

Bladder & parotid mAChR affinity
Head-to-head
N-Desethyloxybutynin pKi = 8.2 (bladder), 8.7 (parotid) vs. lower oxybutynin affinity
Supports metabolite-focused receptor profiling and anticholinergic mechanism studies.
Competitive radioligand binding ([³H]NMS) on human tissue; ~2-fold affinity difference in rat tissues reported.
Muscarinic Receptor Binding Affinity In Vitro Pharmacology Urinary Bladder Parotid Gland

Quantified Enantioselective Differences in Human Plasma Exposure Following Oral Administration

Following oral administration of racemic oxybutynin, the plasma concentrations of the generated N-desethyloxybutynin enantiomers are not equal, with a clear and quantifiable difference in systemic exposure. This stereoselectivity is crucial for bioanalytical method development and understanding clinical pharmacokinetics [1].

Enantioselective plasma exposure
Head-to-head
(R)-enantiomer AUC ratio 8.93 vs. (S)-enantiomer 3.25 (2.75-fold difference)
Informs enantiomer-specific bioanalytical method design and PK model interpretation.
Healthy volunteers, single 5 mg oral racemic oxybutynin dose.
Pharmacokinetics Enantioselectivity Bioanalysis Metabolism Human Plasma

Divergent Plasma Protein Binding Between Enantiomers

The enantiomers of N-desethyloxybutynin exhibit stereoselective plasma protein binding, which directly influences their free fraction and pharmacological activity. This difference is reversed compared to the parent compound, highlighting a unique and measurable property of the metabolite [1].

Enantiomer protein binding
Head-to-head
(R)-N-desethyloxybutynin more highly protein-bound than (S)-enantiomer; reversed vs. parent drug
Guides free-fraction interpretation in enantiomer‑specific in vitro and in vivo studies.
In vitro human plasma protein binding assay.
Protein Binding Enantioselectivity Pharmacokinetics In Vitro Assay

Comparative In Vivo Receptor Binding Activity in Rat Tissues

In vivo studies demonstrate that N-desethyloxybutynin binds to muscarinic receptors in key tissues with a potency similar to the parent drug, confirming its role as an active contributor to both therapeutic and adverse effects [1].

In vivo receptor occupancy
Head-to-head
N-desethyloxybutynin produced dose-dependent Kd increases in rat bladder, salivary gland, heart, and colon, roughly similar to oxybutynin.
Confirms active metabolite contribution to receptor occupancy; essential for in vivo anticholinergic research models.
Ex vivo [³H]NMS binding after intravenous dosing in rats.
In Vivo Pharmacology Receptor Occupancy Muscarinic Antagonist Bladder Salivary Gland

Primary Scientific and Industrial Application Scenarios for N-Desethyloxybutynin Hydrochloride (CAS 81039-77-2)


Development and Validation of Enantioselective Bioanalytical Methods

This compound is essential as a certified reference standard for developing and validating LC-MS/MS methods to quantify oxybutynin and its metabolite in biological matrices. Its distinct enantiomers and established concentration ranges in human plasma (e.g., 0.500-100 ng/mL [1]) are critical parameters for method validation in bioequivalence or pharmacokinetic studies.

In Vitro Pharmacological Studies of Muscarinic Receptor Subtypes

Due to its higher affinity for human bladder and parotid gland mAChRs compared to oxybutynin [2], N-Desethyloxybutynin hydrochloride is the preferred probe for investigating the mechanism of anticholinergic side effects, particularly dry mouth. Its use is critical for studies aiming to differentiate the effects of parent drug from its active metabolite.

Preclinical Investigation of Stereoselective Drug Disposition and Effects

The distinct pharmacokinetic profiles of the (R)- and (S)-enantiomers of N-desethyloxybutynin [3] and their divergent plasma protein binding [4] make this compound (as pure enantiomers or a racemate) a valuable tool for studying stereoselective drug metabolism, transport, and pharmacodynamics.

Quality Control and Impurity Profiling in Oxybutynin Drug Product Manufacturing

As a primary metabolite and a known impurity, N-Desethyloxybutynin hydrochloride is a required reference standard for pharmaceutical quality control. It is used to establish impurity profiles and ensure batch-to-batch consistency in the manufacturing of oxybutynin-containing drug products, as per regulatory guidelines .

Application
Selection Property
Validation Focus
Enantioselective bioanalytical method development
Certified reference standard with defined (R)/(S) enantiomer profiles
Accuracy across clinically relevant plasma concentration windows
In vitro mAChR subtype pharmacology
Receptor affinity profile for bladder and parotid gland subtypes
Differentiation of parent drug vs. metabolite contributions to anticholinergic endpoints
Stereoselective drug disposition research
Distinct (R)‑ and (S)‑enantiomer pharmacokinetic and protein binding characteristics
Free drug concentration interpretation and enantiomer‑specific PD modeling
Oxybutynin product quality control
Primary metabolite impurity reference standard
Batch-to-batch impurity profiling and regulatory consistency

Technical Documentation Hub

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